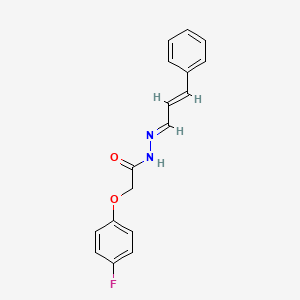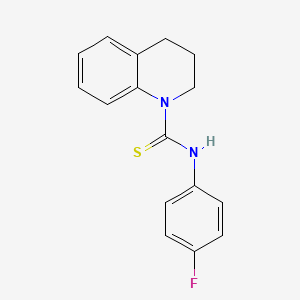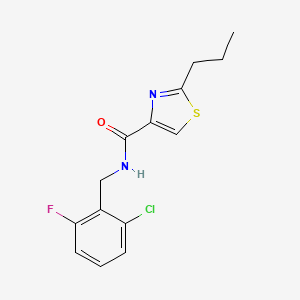![molecular formula C18H16F3NO3 B5542117 5,7-dimethoxy-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B5542117.png)
5,7-dimethoxy-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis The analysis of molecular structure, including investigations through X-ray diffraction and NMR assignments, is crucial for understanding the compound's properties. The detailed structural analysis through DFT studies provides insights into the molecular geometry and electronic properties, as seen in similar research (Patel et al., 2022).
Chemical Reactions and Properties Quinolinone derivatives engage in various chemical reactions, including fluorescent derivatization, as demonstrated in the selective and highly sensitive derivatization of carboxylic acids for chromatography analysis, hinting at potential reactivity pathways for our compound of interest (Yamaguchi et al., 1985).
Physical Properties Analysis The physical properties, including crystal structure and physicochemical characteristics, can be understood through XRD analysis and DFT studies, which align with the approach taken for similar quinolinone derivatives (Patel et al., 2022).
Chemical Properties Analysis The chemical properties, such as reactivity and interaction with various reagents, are essential for understanding the compound's behavior in different conditions. Studies on similar compounds have shown reactivity with fatty acids in derivatization reactions, providing a framework for predicting the chemical behavior of the target compound (Yamaguchi et al., 1985).
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis and Antioxidant Properties
Novel 1,3,4,2-oxadiazaphosphepino[6,7-c]quinolinones were synthesized, demonstrating significant antioxidant activities. Among these compounds, specific analogs exhibited higher antioxidant activities compared to standard antioxidants, indicating their potential in oxidative stress-related applications (Hassan, Abdel‐kariem, & Ali, 2017).
Biocatalytic Synthesis
An environmentally friendly synthesis of 3,4-dihydro-2(1H)-quinoxalinones and 3,4-dihydro-1,4-benzoxazin-2-ones using lemon juice as a solvent and catalyst demonstrates innovative approaches to heterocyclic compound synthesis, emphasizing green chemistry principles (Petronijevic et al., 2017).
Novel Alkaloids Identification
Research on Casimiroa edulis Llave et Lex led to the isolation of new 4-quinolinone alkaloids, contributing to the understanding of the chemical diversity and potential biological activities of natural products (Khaleel, 2002).
Potential Biological Activities
Antitumor Agents
Copper(II) quinolinonato-7-carboxamido complexes were synthesized and screened for antitumor activity, showing potent cytotoxicity and promising selectivity indices against various cancer cell lines. This highlights the potential of metal complexes in cancer therapy (Křikavová et al., 2016).
Antimalarial Activity
The synthesis and evaluation of chalcones with different substituents for in vitro activity against Plasmodium falciparum suggest that modifications in the molecular structure can significantly influence antimalarial activity, providing insights into the development of novel antimalarial agents (Liu, Wilairat, & Go, 2001).
Propriétés
IUPAC Name |
5,7-dimethoxy-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO3/c1-24-10-7-14-17(15(8-10)25-2)12(9-16(23)22-14)11-5-3-4-6-13(11)18(19,20)21/h3-8,12H,9H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZKDNUBEJNZCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(CC(=O)N2)C3=CC=CC=C3C(F)(F)F)C(=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R*,4S*)-1-[2-(benzyloxy)benzoyl]-4-cyclopropylpyrrolidin-3-amine](/img/structure/B5542038.png)

![2-methyl-4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5542045.png)
![N-[(3S*,4R*)-4-(4-methylphenyl)-1-(6-quinoxalinylcarbonyl)-3-pyrrolidinyl]acetamide](/img/structure/B5542050.png)

![4-[4-(4-biphenylylcarbonyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5542068.png)
![4-methyl-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5542071.png)
![3-[{[1-(2,4-difluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}(methyl)amino]-1,2-propanediol](/img/structure/B5542076.png)

![3-[2-{[5-(4-bromophenyl)-2-furyl]methylene}-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanenitrile](/img/structure/B5542081.png)
![4-{3-[(6-methyl-3-pyridazinyl)oxy]benzoyl}morpholine](/img/structure/B5542083.png)


